Mizagliflozin Exhibits Superior SGLT1 Selectivity Compared to KGA-2727, the Only Other Selective SGLT1 Inhibitor
Mizagliflozin demonstrates a 303-fold selectivity for human SGLT1 over SGLT2, with a Ki of 27 nM for human SGLT1 . In contrast, KGA-2727, the only other selective SGLT1 inhibitor available as a research tool, exhibits a human SGLT1 Ki of 97.4 nM and a selectivity ratio of 140-fold over human SGLT2 . Mizagliflozin is therefore approximately 3.6-fold more potent and 2.2-fold more selective for human SGLT1 than KGA-2727. This enhanced selectivity profile reduces the likelihood of off-target SGLT2 inhibition at concentrations required for effective SGLT1 blockade.
| Evidence Dimension | Human SGLT1 Inhibitory Potency (Ki) and Selectivity Ratio (SGLT2 Ki / SGLT1 Ki) |
|---|---|
| Target Compound Data | Ki = 27 nM; Selectivity Ratio = 303 |
| Comparator Or Baseline | KGA-2727: Ki = 97.4 nM; Selectivity Ratio = 140 |
| Quantified Difference | Mizagliflozin is 3.6-fold more potent (lower Ki) and 2.2-fold more selective (higher ratio) than KGA-2727. |
| Conditions | Cell-free in vitro assay using cells transiently expressing human SGLT1 and SGLT2 . |
Why This Matters
For researchers investigating SGLT1-specific biology without confounding SGLT2 inhibition, mizagliflozin offers a wider selectivity window, enabling cleaner pharmacological dissection.
